1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea
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Overview
Description
1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with glyoxal to form the oxadiazole ring. This intermediate is then reacted with allyl isocyanate and propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA
- 1-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA
Uniqueness
1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H19ClN4O2 |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enyl-3-propylurea |
InChI |
InChI=1S/C16H19ClN4O2/c1-3-9-18-16(22)21(10-4-2)11-14-19-15(20-23-14)12-5-7-13(17)8-6-12/h4-8H,2-3,9-11H2,1H3,(H,18,22) |
InChI Key |
XJNPUBPILHQIMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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